molecular formula C16H23BrFNO2 B8212627 tert-Butyl 5-bromo-2-fluoro-3-methylbenzyl(propyl)carbamate

tert-Butyl 5-bromo-2-fluoro-3-methylbenzyl(propyl)carbamate

Cat. No.: B8212627
M. Wt: 360.26 g/mol
InChI Key: WWCAWRCAVXEZPA-UHFFFAOYSA-N
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Description

tert-Butyl 5-bromo-2-fluoro-3-methylbenzyl(propyl)carbamate is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a bromine atom, a fluorine atom, and a methyl group attached to a benzyl(propyl)carbamate structure. It is used in various chemical and biological research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-bromo-2-fluoro-3-methylbenzyl(propyl)carbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Fluorination: The fluorine atom is introduced via a nucleophilic substitution reaction using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF).

    Carbamoylation: The carbamate group is introduced by reacting the intermediate compound with tert-butyl chloroformate and a suitable base such as triethylamine (TEA).

    Alkylation: The final step involves the alkylation of the benzyl group with propyl bromide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-bromo-2-fluoro-3-methylbenzyl(propyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Hydrolysis: Formation of amines and carboxylic acids.

Scientific Research Applications

tert-Butyl 5-bromo-2-fluoro-3-methylbenzyl(propyl)carbamate is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: As a probe to study enzyme-catalyzed reactions and protein-ligand interactions.

    Medicine: Potential use in drug discovery and development as a pharmacophore for designing new therapeutic agents.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 5-bromo-2-fluoro-3-methylbenzyl(propyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The pathways involved may include covalent modification of active sites, competitive inhibition, or allosteric regulation.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 5-bromo-2-fluoro-3-methylbenzyl(isopropyl)carbamate
  • tert-Butyl 5-bromo-2,3-difluorophenylcarbamate
  • tert-Butyl (2-bromo-5-fluorophenethyl)(methyl)carbamate

Uniqueness

tert-Butyl 5-bromo-2-fluoro-3-methylbenzyl(propyl)carbamate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and fluorine atoms, along with the tert-butyl and propyl groups, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

tert-butyl N-[(5-bromo-2-fluoro-3-methylphenyl)methyl]-N-propylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrFNO2/c1-6-7-19(15(20)21-16(3,4)5)10-12-9-13(17)8-11(2)14(12)18/h8-9H,6-7,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCAWRCAVXEZPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=C(C(=CC(=C1)Br)C)F)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrFNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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